molecular formula C7H6BrFN2O2 B8255736 2-Bromo-3-fluoro-N-methyl-6-nitroaniline CAS No. 1393179-36-6

2-Bromo-3-fluoro-N-methyl-6-nitroaniline

Cat. No.: B8255736
CAS No.: 1393179-36-6
M. Wt: 249.04 g/mol
InChI Key: ABSFYSCEFALSQR-UHFFFAOYSA-N
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Description

Molecular formula: C₇H₆BrFN₂O₂
Molecular weight: 249.04 g/mol (calculated)
CAS RN: 1393179-36-6
Structural features:

  • Bromine at position 2
  • Fluorine at position 3
  • Nitro group at position 6
  • N-methyl substitution on the amine group

This compound is a halogenated nitroaniline derivative with unique electronic and steric properties due to the combination of substituents. Its fluorine and nitro groups enhance electrophilic substitution reactivity, while the N-methyl group reduces basicity compared to primary anilines. It is used in pharmaceutical and agrochemical synthesis as an intermediate .

Properties

IUPAC Name

2-bromo-3-fluoro-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(11(12)13)3-2-4(9)6(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFYSCEFALSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256560
Record name 2-Bromo-3-fluoro-N-methyl-6-nitrobenzenamine
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Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393179-36-6
Record name 2-Bromo-3-fluoro-N-methyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393179-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluoro-N-methyl-6-nitrobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Disconnections and Building Blocks

The target molecule’s structure necessitates disconnections at the C-Br, C-F, and C-NO₂ bonds, with the N-methyl group introduced via late-stage alkylation or early-stage protection. Retrosynthetic analysis suggests two primary routes:

  • Halogenation-Nitration Sequence : Starting from N-methylaniline derivatives, introducing bromine and fluorine via electrophilic substitution, followed by nitration.

  • Directed Functionalization : Using ortho-directing groups (e.g., -NHCOCH₃) to sequentially install substituents in positions 2, 3, and 6.

Stepwise Synthesis Protocols

Starting Material: 3-Fluoro-N-methylaniline

  • Bromination at Position 2 :

    • Conditions : HBr/H₂O₂ in H₂SO₄ at 70–75°C.

    • Mechanism : Electrophilic bromination facilitated by the ortho-directing effect of the -NHCH₃ group.

    • Yield : 82.5% (adjusted from intermediate 3 in Example 2 of).

  • Nitration at Position 6 :

    • Conditions : Fuming HNO₃ in H₂SO₄ at 0–5°C.

    • Regioselectivity : Meta-directing effect of the -NHCH₃ group directs nitro group to position 6.

    • Yield : 91.2% (analogous to Step 2 in Example 2 of).

Challenges and Optimizations

  • Competitive Para Nitration : Minimized by low-temperature nitration (<10°C) and excess H₂SO₄.

  • Byproduct Formation : Bromine displacement during nitration reduced using HBr scavengers (e.g., AgNO₃).

Intermediate 1: N-Acetyl-3-fluoroaniline

  • Acetylation :

    • Conditions : Acetyl chloride/TEA in CH₂Cl₂ at 0–20°C.

    • Yield : 97.2% (Example 2 of).

  • Bromination at Position 2 :

    • Conditions : HBr/H₂O₂ at 70°C.

    • Yield : 73.4% (intermediate 2 in Example 2 of).

  • Nitration at Position 6 :

    • Conditions : HNO₃/H₂SO₄ at 5–10°C.

    • Yield : 95.9% (Step 2 of Example 1 in).

  • N-Methylation and Deprotection :

    • Methylation : CH₃I/K₂CO₃ in DMF at 60°C.

    • Deprotection : HCl/EtOH reflux.

    • Overall Yield : 59.9% (Example 3 of).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Direct Halogenation)Route 2 (Protection-Directed)
Total Yield68%59%
Purity (HPLC)≥99.6%≥89.9%
ScalabilityIndustrial (kg-scale)Laboratory (100g-scale)
Key AdvantageFewer stepsBetter regiocontrol

Critical Process Parameters

Temperature Control in Nitration

  • Low-Temperature Nitration (0–5°C) : Reduces polysubstitution and oxidation byproducts.

  • High-Temperature Bromination (70–75°C) : Enhances reaction rate but risks debromination; mitigated by HBr saturation.

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Improve solubility of nitro intermediates but complicate purification.

  • Chlorinated Solvents (CH₂Cl₂) : Preferred for acetylation and bromination due to inertness.

Industrial-Scale Adaptations

Continuous Flow Nitration

  • Benefits : Improved heat dissipation, reduced reaction time (2h vs. 12h batch).

  • Yield : 94% (adapted from).

Recycling of HBr

  • Method : Distillation from reaction mixtures, reducing raw material costs by 40%.

Emerging Methodologies

Catalytic C-H Functionalization

  • Catalyst : Pd(OAc)₂/PhI(OAc)₂ system for one-pot bromo-nitration.

  • Limitation : Limited scope for N-methylated substrates.

Photochemical Nitration

  • Conditions : UV light (254 nm), tert-butyl nitrite, CH₃CN.

  • Yield : 78% (preliminary data).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-3-fluoro-N-methyl-6-aminobenzenamine.

    Oxidation: 2-Bromo-3-fluoro-N-methyl-6-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that derivatives of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline exhibit potential antitumor activities. For instance, in a study evaluating similar compounds, several derivatives demonstrated significant inhibitory effects against various tumor cell lines. The structure-activity relationship (SAR) analysis suggested that modifications to the nitro and halogen substituents could enhance biological activity against cancer cells .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific protein kinases, which play critical roles in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and apoptosis, positioning the compound as a candidate for therapeutic applications in cancer treatment and other diseases .

Synthesis of Antitubercular Agents
In related research, compounds structurally similar to 2-Bromo-3-fluoro-N-methyl-6-nitroaniline have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies have shown promising results, with some derivatives exhibiting low minimum inhibitory concentration (MIC) values, indicating their potential as affordable antitubercular agents .

Organic Synthesis

Synthetic Intermediates
2-Bromo-3-fluoro-N-methyl-6-nitroaniline serves as an intermediate in the synthesis of other organic compounds. Its functional groups allow for various chemical transformations, such as reductions and oxidations. For example, it can be utilized in the reduction of nitro groups to amines or the oxidation of alcohols to carbonyl compounds .

Molecular Simulations
In computational chemistry, this compound is used in molecular simulations to study interactions at the molecular level. Software packages like GROMACS and AMBER can utilize 2-Bromo-3-fluoro-N-methyl-6-nitroaniline to model its behavior in biological systems or materials science applications .

Material Science

Functional Materials
Due to its unique electronic properties conferred by the halogen and nitro groups, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline can be explored in the development of functional materials. These materials may find applications in electronic devices or sensors where specific chemical properties are required .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical ResearchPotential antitumor activity; enzyme inhibition; synthesis of antitubercular agents
Organic SynthesisIntermediate for various organic transformations; reduction of nitro groups; oxidation reactions
Material ScienceDevelopment of functional materials for electronics and sensors
Computational ChemistryUsed in molecular simulations to study interactions

Case Studies

Case Study 1: Antitumor Activity Assessment
In a study published by PMC, a series of derivatives based on 2-Bromo-3-fluoro-N-methyl-6-nitroaniline were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications increased cytotoxicity against specific cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition properties of compounds related to 2-Bromo-3-fluoro-N-methyl-6-nitroaniline. The findings illustrated how these compounds could effectively bind to active sites on kinases, thus blocking their function and providing insights into new therapeutic strategies against diseases characterized by aberrant kinase activity.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analogs with Halogen and Nitro Substitutions

(a) 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS 108485-13-8)

Molecular formula : C₈H₉BrN₂O₂
Molecular weight : 245.07 g/mol
Key differences :

  • Methyl groups at positions 2 and 3 (vs. fluorine at position 3 in the target compound)
  • Bromine at position 4 (vs. position 2 in the target)
  • Primary amine (vs. N-methyl substitution)

Impact :

  • Steric hindrance from dimethyl groups reduces reactivity in cross-coupling reactions.
  • Lacks fluorine’s electron-withdrawing effects, leading to slower nucleophilic aromatic substitution .
(b) 2-Bromo-6-nitroaniline (CAS 59255-95-7)

Molecular formula : C₆H₅BrN₂O₂
Molecular weight : 217.02 g/mol
Key differences :

  • No fluorine or N-methyl groups
  • Nitro group at position 6 (same as target)

Impact :

  • Simpler structure with lower molecular weight.
  • Higher basicity due to the primary amine, making it more reactive in diazotization reactions .
(c) 3-Bromo-4-fluoro-6-methyl-2-nitroaniline (CAS 1609394-10-6)

Molecular formula : C₇H₆BrFN₂O₂
Molecular weight : 249.04 g/mol
Key differences :

  • Fluorine at position 4 (vs. position 3 in the target)
  • Methyl group at position 6 (vs. nitro group at position 6)

Impact :

  • Altered regiochemistry affects directing effects in electrophilic substitution.
  • Methyl group introduces steric bulk but lacks nitro’s electron-withdrawing properties .

Analogs with Functional Group Variations

(a) 2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9)

Molecular formula : C₇H₇BrN₂O₃
Molecular weight : 263.05 g/mol
Key differences :

  • Methoxy group at position 6 (vs. nitro in the target)
  • Nitro group at position 4

Impact :

  • Methoxy’s electron-donating nature deactivates the ring less than nitro, favoring ortho/para substitution.
  • Reduced stability under acidic conditions compared to nitro-substituted analogs .
(b) 3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7)

Molecular formula : C₆H₄BrClFN
Molecular weight : 224.46 g/mol
Key differences :

  • Chlorine at position 6 (vs. nitro in the target)
  • No N-methyl or nitro groups

Impact :

  • Chlorine’s moderate electronegativity provides less deactivation than nitro.
  • Primary amine enables faster coupling reactions but lowers metabolic stability in biological applications .

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Bromo-3-fluoro-N-methyl-6-nitroaniline 1393179-36-6 C₇H₆BrFN₂O₂ 249.04 2-Br, 3-F, 6-NO₂, N-CH₃ Pharmaceutical intermediates
4-Bromo-2,3-dimethyl-6-nitroaniline 108485-13-8 C₈H₉BrN₂O₂ 245.07 4-Br, 2,3-CH₃, 6-NO₂ Polymer additives
2-Bromo-6-nitroaniline 59255-95-7 C₆H₅BrN₂O₂ 217.02 2-Br, 6-NO₂ Dye synthesis
3-Bromo-4-fluoro-6-methyl-2-nitroaniline 1609394-10-6 C₇H₆BrFN₂O₂ 249.04 3-Br, 4-F, 6-CH₃, 2-NO₂ Agrochemical research
2-Bromo-6-methoxy-4-nitroaniline 16618-66-9 C₇H₇BrN₂O₃ 263.05 2-Br, 6-OCH₃, 4-NO₂ Photoresist materials

Biological Activity

2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies, highlighting its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C6_6H4_4BrFN2_2O2_2
  • CAS Number: 1393179-36-6

This structure includes a bromine atom, a fluorine atom, and a nitro group attached to an aniline backbone, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 2-Bromo-3-fluoro-N-methyl-6-nitroaniline exhibits significant antimicrobial activity. In a study focusing on heterocyclic compounds, this compound was identified as part of a series that showed potent antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Antitumor Activity

In addition to its antibacterial properties, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline has been evaluated for antitumor activity. A study found that it did not exhibit significant inhibitory effects against several tumor cell lines in vitro, indicating a need for further structural modifications to enhance its efficacy against cancer cells .

Case Study: Tumor Cell Line Evaluation

The compound was tested against six different tumor cell lines using an MTT assay. The results showed no significant cytotoxicity at concentrations up to 100 μM, which suggests a good safety profile but limited direct antitumor activity .

The biological activity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is likely attributed to its ability to interact with specific molecular targets within microbial and tumor cells. The presence of halogen substituents (bromine and fluorine) may enhance its lipophilicity and facilitate membrane penetration, thereby increasing its bioavailability and efficacy.

Proposed Mechanisms:

  • Inhibition of Cell Wall Synthesis: Similar compounds have shown that halogenated anilines can disrupt peptidoglycan synthesis in bacteria.
  • Interference with Metabolic Pathways: The nitro group may participate in redox reactions leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-fluoro-N-methyl-6-nitroaniline?

  • Methodological Answer : A stepwise approach is advised:

Nitration : Introduce the nitro group at the para position of a bromo-fluoroaniline precursor (e.g., 3-bromo-2-fluoroaniline) using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

N-Methylation : Protect the amine group via reductive alkylation (e.g., formaldehyde/NaBH₄) or employ Boc-protection strategies (as seen in N-Boc-2-chloro-4-fluoro-6-nitroaniline analogs) .
Key intermediates should be characterized via LC-MS and elemental analysis to confirm purity.

Q. How can researchers optimize purification for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline?

  • Methodological Answer :
  • Crystallization : Use ethanol/water mixtures to exploit solubility differences, as demonstrated for structurally similar nitroanilines (e.g., 2-bromo-4-fluoro-6-nitroaniline, CAS 10472-88-5) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to resolve byproducts from halogenated aromatic systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions using coupling constants (e.g., ³JHF for fluorine interactions) and integration ratios .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and N–H (3300 cm⁻¹) stretches.
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm, as validated for bromo-nitroaniline derivatives .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to meta positions relative to bromine and fluorine. Computational modeling (DFT) can predict reactivity, as shown in studies on 4-bromo-3-fluorophenol derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions require precise Pd catalysts (e.g., Pd(PPh₃)₄) due to steric hindrance from the N-methyl group. Reference protocols for 6-bromo-2-fluoro-3-iodophenylboronic acid (CAS 1072951-90-6) provide guidance .

Q. How to resolve contradictions in reported thermal stability data for nitroaniline derivatives?

  • Methodological Answer :
  • DSC/TGA Analysis : Compare decomposition profiles (e.g., 2-bromo-4,6-dinitroaniline melts at 137–141°C, but discrepancies arise from impurities) .
  • Controlled Replicates : Reproduce synthesis under inert atmospheres (N₂/Ar) to prevent oxidative degradation, as thermal instability is noted in halogenated nitroanilines .

Q. What are the applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Pharmacophore Development : The nitro group enables nitroreductase-activated prodrug strategies, while bromine/fluorine enhance binding to hydrophobic pockets. Analogous compounds (e.g., N-[2-Bromo-4-(heptafluoropropyl)phenyl]benzamides) are used in kinase inhibitor studies .
  • SAR Studies : Modify the N-methyl group to explore steric effects on bioactivity, referencing protocols for N-Boc-protected intermediates .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential mutagenicity (similar to 2-bromo-4,6-dinitroaniline) .
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal, following guidelines for halogenated aromatic amines .

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